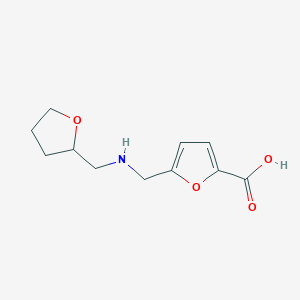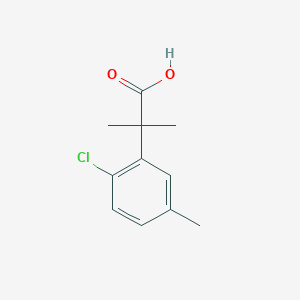
2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propanoic acid, featuring a chloro and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
-
Friedel-Crafts Alkylation: : One common method to synthesize 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid involves Friedel-Crafts alkylation. This process typically uses 2-chloro-5-methylbenzene as the starting material, which is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction. Here, 2-chloro-5-methylbenzyl chloride is reacted with magnesium in dry ether to form the Grignard reagent. This intermediate is then treated with carbon dioxide, followed by acidification to produce this compound.
Industrial Production Methods
Industrial production of this compound often employs optimized versions of the above methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are commonly used.
化学反応の分析
Types of Reactions
-
Oxidation: : 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the conditions.
-
Reduction: : Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.
-
Substitution: : The chloro group in this compound can be substituted with other nucleophiles. For example, reacting with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, NaOH in water.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Methoxy derivatives, hydroxyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features are explored for designing new drugs with improved efficacy and reduced side effects.
Medicine
In medicine, derivatives of this compound are investigated for their anti-inflammatory and analgesic properties. These derivatives are tested in preclinical and clinical trials to evaluate their therapeutic potential.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its derivatives are employed in the manufacture of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The exact pathways depend on the specific application and the derivative used.
類似化合物との比較
Similar Compounds
- 2-(2-Chlorophenyl)-2-methylpropanoic acid
- 2-(2-Methylphenyl)-2-methylpropanoic acid
- 2-(2-Chloro-4-methylphenyl)-2-methylpropanoic acid
Uniqueness
2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This arrangement influences its reactivity and the types of derivatives that can be synthesized. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications.
特性
分子式 |
C11H13ClO2 |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
2-(2-chloro-5-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-5-9(12)8(6-7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChIキー |
RBJDOFZEVAAGAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)Cl)C(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



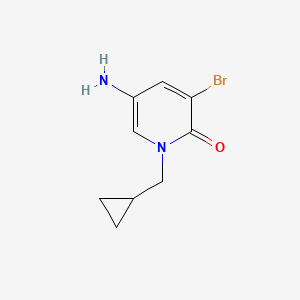
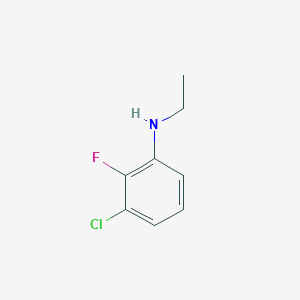
![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
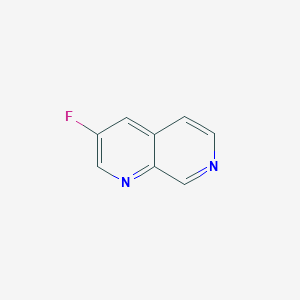
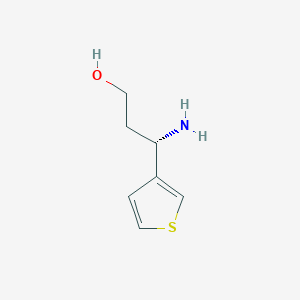

![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
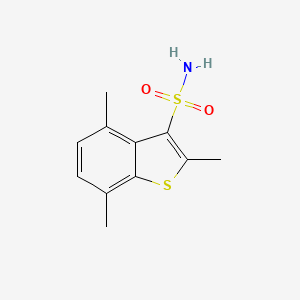
![N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13069616.png)
![2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
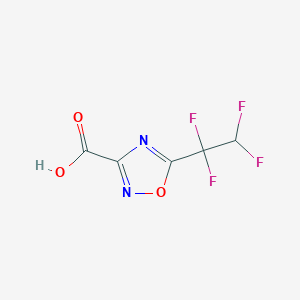
![3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13069633.png)
